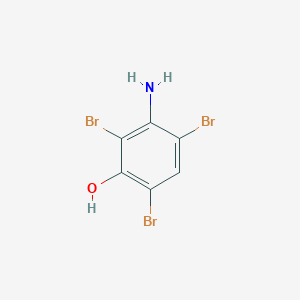

3-Amino-2,4,6-tribromophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2,4,6-tribromophenol is an organic compound with the molecular formula C6H4Br3NO It is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an amino group attached to the benzene ring

作用機序

Target of Action

It is known that the compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring .

Mode of Action

It is known that several halophenols-degrading enzymes have been reported to transform their substrate by oxidative dehalogenation .

Biochemical Pathways

CNP-8, a microorganism with high TBP degradation activity, degrades TBP via a different pathway compared to other reported TBP-degraders . The transcription of hnp genes were significantly upregulated with TBP stimulation, indicating their involvement in TBP degradation .

Pharmacokinetics

It is known that the compound has a molecular weight of 34581 .

Result of Action

It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .

Action Environment

The action of 3-Amino-2,4,6-tribromophenol can be influenced by environmental factors . For instance, under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions, TBP rapidly dissipated, mineralized to CO2, and formed non-extractable residues in the soil . The transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .

生化学分析

Cellular Effects

It’s also been associated with changes in thyroid hormone levels

Temporal Effects in Laboratory Settings

In laboratory settings, 2,4,6-Tribromophenol, a related compound, rapidly dissipates, mineralizes to CO2, and forms non-extractable residues in soil under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromophenol typically involves the bromination of 3-aminophenol. One common method includes the reaction of 3-aminophenol with bromine in a solvent such as tetrachloromethane at temperatures ranging from 20 to 40°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the bromination process.

化学反応の分析

Types of Reactions: 3-Amino-2,4,6-tribromophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of tribromoquinones.

Reduction: Formation of dibromophenols or monobromophenols.

Substitution: Formation of various substituted phenols depending on the reagents used.

科学的研究の応用

3-Amino-2,4,6-tribromophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition.

Industry: Used in the production of flame retardants and as a preservative for wood and other materials.

類似化合物との比較

2,4,6-Tribromophenol: Similar in structure but lacks the amino group.

3-Aminophenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

2,4-Dibromophenol: Contains fewer bromine atoms, leading to different chemical properties.

Uniqueness: 3-Amino-2,4,6-tribromophenol is unique due to the combination of bromine atoms and an amino group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

生物活性

3-Amino-2,4,6-tribromophenol (also known as 2,4,6-tribromophenol or TBP) is a brominated phenolic compound that has garnered attention due to its diverse biological activities and environmental implications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicity, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the substitution of three bromine atoms at the 2, 4, and 6 positions of the phenolic ring. Its molecular formula is C6H3Br3O, and it is classified as a halogenated phenol. The presence of bromine atoms contributes to its unique chemical properties and biological interactions.

Acute and Chronic Toxicity

Research indicates that this compound exhibits significant toxicity in various animal models. A study conducted by Tanaka et al. (1999) evaluated the effects of oral exposure in rats. Key findings from this study include:

- Dose-Dependent Effects : Males dosed at 300 mg/kg-day and above exhibited significant increases in serum creatinine levels and kidney lesions such as hyaline casts and tubular dilatation .

- Histopathological Changes : High-dose males showed signs of thymic atrophy and increased lymphocyte infiltration in kidneys .

- No Observed Adverse Effect Level (NOAEL) : The NOAEL was determined to be 100 mg/kg-day based on the observed effects on renal function .

| Dose (mg/kg-day) | Creatinine Increase (%) | Kidney Lesions Observed | Thymus Atrophy |

|---|---|---|---|

| 0 | - | None | No |

| 100 | - | None | No |

| 300 | 22 | Hyaline casts | No |

| 1000 | 74 | Tubular dilatation | Yes |

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound has also been assessed. The study indicated no significant effects on fertility indices or copulation rates at lower doses; however, higher doses may pose risks to reproductive health .

Metabolic Pathways

Recent studies have highlighted the metabolic pathways associated with this compound in various organisms. Notably:

- Plant Metabolism : In rice plants exposed to this compound, it was found that only 0.8% of the spiked amount was recovered from plant tissues. This suggests significant biotransformation within the plant system . The metabolic pathways included debromination and conjugation reactions leading to various metabolites.

| Metabolic Phase | Description |

|---|---|

| Phase I | Activation through debromination and hydroxylation |

| Phase II | Conjugation with sulfation or glycosylation |

| Phase III | Sequestration into cell walls or vacuoles |

Antifungal Properties

This compound has demonstrated antifungal activity against various microorganisms. Its ability to inhibit fungal growth may be attributed to its structural characteristics that disrupt cellular processes in fungi . This property has potential applications in agricultural practices for controlling fungal pathogens.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Studies have shown that it can bioaccumulate in aquatic organisms and affect food webs. Its degradation products also pose risks due to their potential toxicity.

Case Studies

- Soil Microbial Communities : A study isolated Achromobacter piechaudii from contaminated soil capable of degrading this compound. This indicates potential bioremediation strategies using specific microbial strains .

- Aquatic Systems : Research on the uptake of this compound by aquatic plants highlighted its tendency to accumulate more in roots than in leaves or stems, suggesting a risk for trophic transfer within aquatic food chains .

特性

IUPAC Name |

3-amino-2,4,6-tribromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWCHTASGVKLLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。